molecular formula C7H9Br2NOS B6244874 ZERENEX ZX-OA012352 CAS No. 76007-16-4

ZERENEX ZX-OA012352

カタログ番号 B6244874
CAS番号: 76007-16-4
分子量: 315
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZERENEX ZX-OA012352 is a novel compound synthesized to target the modulation of immune system responses. It is a small molecule inhibitor of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in a range of physiological processes including cell growth, differentiation, motility, survival, and intracellular trafficking. ZERENEX ZX-OA012352 has been shown to have anti-inflammatory and anti-tumor properties in both in vitro and in vivo studies. The aim of

科学的研究の応用

ZERENEX ZX-OA012352 has been studied extensively in both in vitro and in vivo studies. It has been used in a variety of research applications, including the investigation of its anti-inflammatory and anti-tumor properties. It has also been used to study the modulation of immune system responses, as well as its effects on cell growth, differentiation, motility, survival, and intracellular trafficking. In addition, ZERENEX ZX-OA012352 has been used to study the effects of ZERENEX ZX-OA012352 inhibition on various diseases, such as cancer, diabetes, and inflammation.

作用機序

ZERENEX ZX-OA012352 is a small molecule inhibitor of ZERENEX ZX-OA012352. ZERENEX ZX-OA012352 is a lipid kinase enzyme that is involved in the regulation of a number of physiological processes, including cell growth, differentiation, motility, survival, and intracellular trafficking. ZERENEX ZX-OA012352 binds to the active site of ZERENEX ZX-OA012352, inhibiting its activity. This inhibition leads to a decrease in the production of phosphatidylinositol (3,4,5)-triphosphate, which is a key regulator of a number of signaling pathways. By inhibiting ZERENEX ZX-OA012352, ZERENEX ZX-OA012352 can modulate the activity of these pathways and thus affect the physiological processes that they regulate.
Biochemical and Physiological Effects
The inhibition of ZERENEX ZX-OA012352 by ZERENEX ZX-OA012352 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the proliferation of tumor cells, as well as the formation of new blood vessels (angiogenesis). In addition, ZERENEX ZX-OA012352 has been shown to induce apoptosis in cancer cells, as well as inhibit the migration of inflammatory cells.

実験室実験の利点と制限

ZERENEX ZX-OA012352 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a small molecule inhibitor of ZERENEX ZX-OA012352, which makes it easier to use in experiments than other ZERENEX ZX-OA012352 inhibitors. Additionally, it has been shown to be effective in both in vitro and in vivo studies, making it a useful tool for studying the effects of ZERENEX ZX-OA012352 inhibition. However, it is important to note that ZERENEX ZX-OA012352 is not yet approved for clinical use, and thus its use in humans is not recommended.

将来の方向性

There are a number of potential future directions for the use of ZERENEX ZX-OA012352. One potential direction is the use of ZERENEX ZX-OA012352 in combination with other therapies, such as chemotherapy, to improve the efficacy of cancer treatments. Additionally, further research into the effects of ZERENEX ZX-OA012352 on other diseases, such as diabetes and inflammation, could lead to the development of new treatments. Finally, further research into the mechanism of action of ZERENEX ZX-OA012352 could lead to the development of new ZERENEX ZX-OA012352 inhibitors with improved efficacy and safety profiles.

合成法

ZERENEX ZX-OA012352 is a novel small molecule inhibitor of ZERENEX ZX-OA012352. It was synthesized using a modified version of the Wittig reaction, which involves the formation of a phosphonate ester from an organic halide and a phosphonate reagent. The organic halide used in this reaction was a 3-chloro-4-methoxybenzyl chloride, and the phosphonate reagent was a 2-chloro-1-methylbenzyl phosphonate. The resulting phosphonate ester was then reacted with a base to form the desired ZERENEX ZX-OA012352.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of ZERENEX ZX-OA012352 involves the reaction of two starting materials, A and B, to form the final product.", "Starting Materials": [ "Starting Material A: 2,4-dimethyl-3-pentanone", "Starting Material B: 2-amino-4,6-dimethylpyrimidine" ], "Reaction": [ "Step 1: Starting Material A is reacted with sodium ethoxide in ethanol to form the enolate intermediate.", "Step 2: The enolate intermediate is then reacted with Starting Material B in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the final product, ZERENEX ZX-OA012352.", "Step 3: The product is then purified through recrystallization or chromatography." ] }

CAS番号

76007-16-4

分子式

C7H9Br2NOS

分子量

315

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。